1,4-Dioxaspiro[4.5]decane-8-carboxylic acid is an organic compound characterized by a unique spirocyclic structure. It is classified as a carboxylic acid and is recognized for its potential applications in various scientific fields, including organic synthesis and medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of approximately 174.21 g/mol. The compound is cataloged under several databases, including PubChem, where it is identified by the CID number 11745334 and the CAS number 66500-55-8 .
The synthesis of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to enhance the efficiency and scalability of production. Optimization of reaction conditions such as temperature, solvent choice, and catalyst selection is crucial for maximizing yield and purity during synthesis.
The molecular structure of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid features a spirocyclic arrangement that includes two ether linkages (dioxaspiro) and a carboxylic acid group at the 8-position. The structural representation can be illustrated using various formats:
InChI=1S/C9H14O4/c10-8(11)7-1-3-9(4-2-7)12-5-6-13-9/h7H,1-6H2,(H,10,11)
CC(C)(C)OC(=O)C1(C(=O)O)CCC2(CC1)OCCO2
These representations highlight the connectivity of atoms within the molecule and provide insight into its stereochemistry .
The compound's physical properties include:
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions typical for carboxylic acids:
The reactivity profile is influenced by electronic properties of substituents on the spirocyclic framework, which can modulate reaction pathways and outcomes.
The mechanism of action for 1,4-dioxaspiro[4.5]decane-8-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the carboxylic acid group facilitates hydrogen bonding interactions that stabilize binding to target proteins. This interaction may modulate enzyme activity or receptor function, leading to potential therapeutic effects.
Key physical properties include:
Relevant chemical properties include:
Safety data indicates that it should be handled with care due to potential hazards associated with its reactive functional groups.
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid has several promising applications:
Research continues to explore its applications in drug development and as an intermediate in specialty chemical synthesis.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4